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Compound of Interest

Compound Name: 2-Bromoisonicotinic acid

Cat. No.: B184069 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the

Solid-State Structures of Key Bromo-substituted Pyridine Carboxylic Acid Isomers

This guide provides a comprehensive comparison of the X-ray crystallographic data for key

isomers of bromo-substituted pyridine carboxylic acids. While the crystal structure for 2-
Bromoisonicotinic acid (2-bromo-4-pyridinecarboxylic acid) is not publicly available, this

guide presents a detailed analysis of its closely related isomers: 2-Bromonicotinic acid (2-

bromo-3-pyridinecarboxylic acid) and 3-Bromoisonicotinic acid (3-bromo-4-pyridinecarboxylic

acid). This comparative information is crucial for understanding structure-property relationships,

polymorphism, and for the rational design of novel pharmaceutical compounds and functional

materials.[1][2]

Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for 2-Bromonicotinic acid

and 3-Bromoisonicotinic acid, offering a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for Bromo-substituted Pyridine Carboxylic Acid

Isomers
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Parameter 2-Bromonicotinic acid[2]
3-Bromoisonicotinic
acid[3][4]

Empirical Formula C₆H₄BrNO₂ C₆H₄BrNO₂

Formula Weight 202.01 202.01

Crystal System Monoclinic Triclinic

Space Group P2₁/c P-1

a (Å) 3.9286(3) 7.2512(6)

b (Å) 12.9737(9) 7.3916(6)

c (Å) 12.8570(8) 7.4920(7)

α (°) 90 65.065(4)

β (°) 96.695(4) 68.858(4)

γ (°) 90 64.919(4)

Volume (Å³) 650.83(8) 321.60(5)

Z 4 2

Temperature (K) 120 150(2)

R-factor (%) 3.8 3.69

Table 2: Selected Bond Lengths and Torsion Angles

Feature 2-Bromonicotinic acid[2] 3-Bromoisonicotinic acid

C-Br Bond Length (Å) Data not available in abstract Requires CIF file for full details

C-C(OOH) Bond Length (Å) Data not available in abstract Requires CIF file for full details

(Br)C—C—C—O Torsion

Angle (°)
-20.1(9) Requires CIF file for full details

Structural Insights and Comparison
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The crystallographic data reveals significant differences in the packing and molecular

conformation of the two isomers. 2-Bromonicotinic acid crystallizes in a monoclinic system,

while 3-Bromoisonicotinic acid adopts a triclinic structure.[2][3] This difference in crystal

packing is primarily driven by the distinct hydrogen bonding networks established in the solid

state.

In the crystal structure of 2-Bromonicotinic acid, supramolecular chains are formed through O–

H···N hydrogen bonds.[2] In contrast, 3-Bromoisonicotinic acid's crystal packing is dictated by

strong O-H···N hydrogen bonds between the carboxylic acid group of one molecule and the

pyridine nitrogen of an adjacent molecule, forming what is known as a supramolecular

heterosynthon.[1]

A notable feature of 2-Bromonicotinic acid is the twisting of the carboxylic acid residue out of

the plane of the pyridine ring, as indicated by the (Br)C—C—C—Ocarbonyl torsion angle of

-20.1 (9)°.[2] This conformational feature will influence the molecule's ability to participate in

intermolecular interactions and can have implications for its solubility and bioavailability.

Experimental Protocols
The following section details the generalized experimental procedures for the synthesis,

crystallization, and X-ray diffraction analysis of bromo-substituted pyridine carboxylic acids,

based on common practices for small organic molecules.

Synthesis
The synthesis of bromo-substituted pyridine carboxylic acids can be achieved through various

methods, including the direct bromination of the parent pyridine carboxylic acid or through

multi-step synthetic routes starting from commercially available precursors. For instance, 3-

Bromoisonicotinic acid can be synthesized from 3-bromopyridine and carbon dioxide.[4]

Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically grown using slow

evaporation techniques.

Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the

compound exhibits moderate solubility. Common solvents for this class of compounds
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include ethanol, methanol, and ethyl acetate.

Solution Preparation: A saturated or near-saturated solution of the purified compound is

prepared at room temperature or a slightly elevated temperature.

Crystallization: The solution is filtered to remove any particulate matter and then left

undisturbed in a loosely covered container. Slow evaporation of the solvent over several

days to weeks leads to the formation of single crystals.

X-ray Diffraction Data Collection and Structure
Refinement

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-

150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a single-

crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα

radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction

images are collected at different orientations.

Data Processing: The collected diffraction images are processed to determine the unit cell

parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen

atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated

positions and refined using a riding model.

Workflow for X-ray Crystallography of Bromo-
substituted Pyridine Carboxylic Acids
The following diagram illustrates the general workflow from compound synthesis to the final

crystallographic analysis.
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From Synthesis to Structure: The X-ray Crystallography Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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